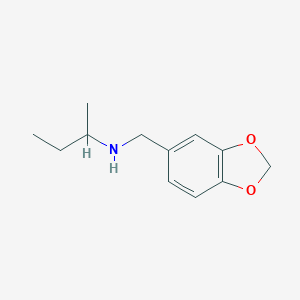
N-(2-ethoxybenzyl)-2-methoxyethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-ethoxybenzyl)-2-methoxyethanamine, also known as 2C-E, is a synthetic psychedelic drug that belongs to the phenethylamine class of compounds. It was first synthesized in the early 1990s by Alexander Shulgin, a renowned chemist and pharmacologist. 2C-E has gained popularity in recent years due to its unique psychedelic effects and potential therapeutic applications.
作用機序
The exact mechanism of action of N-(2-ethoxybenzyl)-2-methoxyethanamine is not fully understood. However, it is believed to act on the serotonin receptors in the brain, specifically the 5-HT2A receptor. This results in the activation of the prefrontal cortex and other areas of the brain, leading to altered perception, mood, and cognition.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(2-ethoxybenzyl)-2-methoxyethanamine are similar to other psychedelics such as LSD and psilocybin. These effects include altered perception of time and space, changes in mood and emotions, and enhanced creativity and introspection. Additionally, N-(2-ethoxybenzyl)-2-methoxyethanamine has been found to increase heart rate and blood pressure, as well as cause pupil dilation and sweating.
実験室実験の利点と制限
One advantage of using N-(2-ethoxybenzyl)-2-methoxyethanamine in lab experiments is its potency and specificity for the 5-HT2A receptor. This allows for precise manipulation of the serotonin system and the study of its effects on behavior and cognition. However, the use of N-(2-ethoxybenzyl)-2-methoxyethanamine in lab experiments is limited by its potential for abuse and the lack of availability of pure and standardized compounds.
将来の方向性
There are several future directions for the study of N-(2-ethoxybenzyl)-2-methoxyethanamine. One area of interest is the development of novel therapeutic applications for the treatment of mental health disorders such as depression and anxiety. Additionally, the study of the molecular mechanisms underlying the effects of N-(2-ethoxybenzyl)-2-methoxyethanamine on the brain could lead to the development of new drugs with similar effects but fewer side effects. Finally, the use of advanced imaging techniques such as fMRI and PET could provide a better understanding of the neural circuits involved in the psychedelic experience.
Conclusion:
In conclusion, N-(2-ethoxybenzyl)-2-methoxyethanamine is a synthetic psychedelic drug that has gained popularity in recent years due to its unique effects and potential therapeutic applications. The synthesis of N-(2-ethoxybenzyl)-2-methoxyethanamine is a complex process that requires expertise in organic chemistry. The exact mechanism of action of N-(2-ethoxybenzyl)-2-methoxyethanamine is not fully understood, but it is believed to act on the serotonin receptors in the brain. The biochemical and physiological effects of N-(2-ethoxybenzyl)-2-methoxyethanamine are similar to other psychedelics, and it has both advantages and limitations for use in lab experiments. Finally, there are several future directions for the study of N-(2-ethoxybenzyl)-2-methoxyethanamine, including the development of novel therapeutic applications and the study of the molecular mechanisms underlying its effects on the brain.
合成法
The synthesis of N-(2-ethoxybenzyl)-2-methoxyethanamine involves the reaction of 2-methoxyethanamine with 2-ethoxybenzaldehyde in the presence of a reducing agent such as sodium borohydride. The resulting product is then purified using various techniques such as column chromatography and recrystallization. The synthesis of N-(2-ethoxybenzyl)-2-methoxyethanamine is a complex process that requires expertise in organic chemistry.
科学的研究の応用
N-(2-ethoxybenzyl)-2-methoxyethanamine has been studied extensively for its potential therapeutic applications. It has been shown to have antidepressant and anxiolytic effects in animal models. Additionally, N-(2-ethoxybenzyl)-2-methoxyethanamine has been found to have neuroprotective properties and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
N-[(2-ethoxyphenyl)methyl]-2-methoxyethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2/c1-3-15-12-7-5-4-6-11(12)10-13-8-9-14-2/h4-7,13H,3,8-10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCASLGJOPBKMLL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1CNCCOC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-ethoxybenzyl)-2-methoxyethanamine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-tert-butyl-2-{2-ethoxy-4-[(2H-tetrazol-5-ylamino)methyl]phenoxy}acetamide](/img/structure/B502107.png)
![2-{[3-Bromo-5-methoxy-4-(prop-2-en-1-yloxy)benzyl]amino}-2-methylpropan-1-ol](/img/structure/B502109.png)
![1-(2-chlorophenyl)-N-[(5-methylthiophen-2-yl)methyl]methanamine](/img/structure/B502110.png)
![N-({2-[(2-fluorobenzyl)oxy]naphthalen-1-yl}methyl)-3-(morpholin-4-yl)propan-1-amine](/img/structure/B502113.png)
![2-({2-[(4-Fluorobenzyl)oxy]-3-methoxybenzyl}amino)butan-1-ol](/img/structure/B502116.png)
![N-[2-(prop-2-en-1-yloxy)benzyl]-2H-tetrazol-5-amine](/img/structure/B502118.png)
![N-[(3-methylthiophen-2-yl)methyl]-2-phenylethanamine](/img/structure/B502119.png)
![2-[(2-Ethoxybenzyl)amino]butan-1-ol](/img/structure/B502120.png)
![1-{3-chloro-5-ethoxy-4-[(4-fluorobenzyl)oxy]phenyl}-N-(tetrahydrofuran-2-ylmethyl)methanamine](/img/structure/B502121.png)
![4-[(1,3-Benzodioxol-5-ylmethyl)amino]butan-1-ol](/img/structure/B502124.png)
![2-{[3-Methoxy-4-(thiophen-2-ylmethoxy)benzyl]amino}-2-methylpropan-1-ol](/img/structure/B502125.png)
![N-[3-chloro-5-methoxy-4-(thiophen-2-ylmethoxy)benzyl]butan-2-amine](/img/structure/B502128.png)
![N-({2-[(2-fluorobenzyl)oxy]-1-naphthyl}methyl)-N-methylamine](/img/structure/B502129.png)
